(2-Nitrothiazol-5-yl)methanol
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Overview
Description
2-Nitro-5-thiazolemethanol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of a nitro group and a hydroxymethyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-thiazolemethanol typically involves the nitration of thiazole derivatives. One common method is the electrophilic nitration of thiazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group into the thiazole ring, resulting in the formation of 2-Nitro-5-thiazolemethanol.
Industrial Production Methods: Industrial production of 2-Nitro-5-thiazolemethanol may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the nitration process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-thiazolemethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Nitro-5-thiazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-thiazolemethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects . The thiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Nitrothiazole: Similar structure but lacks the hydroxymethyl group.
5-Nitrothiazole: Similar structure but with the nitro group at a different position.
2-Amino-5-thiazolemethanol: Reduction product of 2-Nitro-5-thiazolemethanol.
Uniqueness: 2-Nitro-5-thiazolemethanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various derivatives .
Properties
Molecular Formula |
C4H4N2O3S |
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Molecular Weight |
160.15 g/mol |
IUPAC Name |
(2-nitro-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C4H4N2O3S/c7-2-3-1-5-4(10-3)6(8)9/h1,7H,2H2 |
InChI Key |
WTJHHHXWXSAHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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